(3-(Adamantane-1-carboxamido)phenyl)boronic acid
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Overview
Description
N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide: is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and adamantane moieties in its structure imparts distinctive properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide typically involves the coupling of 3-(Dihydroxyboryl)phenylamine with 1-adamantanecarboxylic acid. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group in N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide can undergo oxidation reactions to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified boronic acid derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. Its boronic acid group is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a targeted cancer treatment. The adamantane moiety enhances its stability and cellular uptake.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Its boronic acid group can inhibit proteasomes, enzymes involved in protein degradation, which is a therapeutic strategy in cancer treatment.
Industry: In the industrial sector, N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is explored for its use in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes like proteasomes. The adamantane moiety contributes to the compound’s stability and enhances its ability to penetrate biological membranes.
Comparison with Similar Compounds
- N-[3-(Dihydroxyboryl)phenyl]glycinamide
- N-[3-(Dihydroxyboryl)phenyl]-1-(propylsulfonyl)prolinamide
- 3-Carboxyphenylboronic acid
Comparison: N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity compared to other boronic acid derivatives. This makes it particularly suitable for applications requiring robust and stable compounds, such as in drug development and materials science.
Properties
CAS No. |
155535-81-2 |
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Molecular Formula |
C17H22BNO3 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
[3-(adamantane-1-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C17H22BNO3/c20-16(19-15-3-1-2-14(7-15)18(21)22)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,21-22H,4-6,8-10H2,(H,19,20) |
InChI Key |
PLDRPZANOOMBMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)(O)O |
Origin of Product |
United States |
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